Bienvenue dans la boutique en ligne BenchChem!

N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide

Spleen Tyrosine Kinase (SYK) Kinase Inhibition Immuno-Oncology

N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide (CAS 1209129-62-3; molecular formula C19H23NO3; molecular weight 313.4) is a synthetic phenyloxane carboxamide featuring a furan-2-yl-propan-2-amine moiety linked to a 4-phenyltetrahydro-2H-pyran-4-carboxylic acid scaffold. BindingDB entries indicate this compound exhibits dual-target biochemical activity: it inhibits human recombinant spleen tyrosine kinase (SYK) with an IC50 of 7 nM and acts as an antagonist at recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of 80 nM.

Molecular Formula C19H23NO3
Molecular Weight 313.397
CAS No. 1209129-62-3
Cat. No. B2531869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide
CAS1209129-62-3
Molecular FormulaC19H23NO3
Molecular Weight313.397
Structural Identifiers
SMILESCC(CC1=CC=CO1)NC(=O)C2(CCOCC2)C3=CC=CC=C3
InChIInChI=1S/C19H23NO3/c1-15(14-17-8-5-11-23-17)20-18(21)19(9-12-22-13-10-19)16-6-3-2-4-7-16/h2-8,11,15H,9-10,12-14H2,1H3,(H,20,21)
InChIKeyUIKQWHXQTJKOMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide (CAS 1209129-62-3): A Dual-Target SYK/P2X3 Ligand for Anti-Cancer and Pain Research Procurement


N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide (CAS 1209129-62-3; molecular formula C19H23NO3; molecular weight 313.4) is a synthetic phenyloxane carboxamide featuring a furan-2-yl-propan-2-amine moiety linked to a 4-phenyltetrahydro-2H-pyran-4-carboxylic acid scaffold . BindingDB entries indicate this compound exhibits dual-target biochemical activity: it inhibits human recombinant spleen tyrosine kinase (SYK) with an IC50 of 7 nM and acts as an antagonist at recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of 80 nM [1][2]. Additionally, patent-associated data describe pronounced activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation, supporting its development as an anti-cancer agent and for dermatological conditions such as psoriasis [3]. The compound is typically supplied at 95% purity for research use only .

Why Generic Substitution of 1209129-62-3 with Other 4-Phenyloxane-4-Carboxamides Compromises Dual SYK/P2X3 Targeting and Differentiation-Inducing Activity


The 4-phenyloxane-4-carboxamide scaffold encompasses numerous analogs with divergent amine substituents (e.g., furan-2-ylmethyl, benzodiazol-2-yl, difluorocyclohexyl variants), yet subtle modifications to the amine-bearing side chain profoundly alter both target engagement and biological phenotype [1]. For instance, the closely related N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide is reported with an IC50 of 12.3 nM in biochemical assays, but its difluorocyclohexyl substituent confers distinct metabolic stability and pharmacokinetic properties that do not replicate the furan-2-yl-propan-2-amine pharmacophore responsible for the dual SYK/P2X3 profile of 1209129-62-3 [2]. The furan-propan-2-amine linker in 1209129-62-3 is critical for the compound's unique combination of SYK inhibition (IC50 7 nM) and P2X3 antagonism (EC50 80 nM) [3][4]. Generic substitution with other 4-phenyloxane-4-carboxamide building blocks would eliminate this specific dual-target signature, which is integral to the compound's differentiation-inducing activity in undifferentiated cell models [5]. Consequently, for research programs investigating coordinated SYK-P2X3 signaling or differentiation-based anti-cancer mechanisms, 1209129-62-3 is not interchangeable with in-class analogs.

Quantitative Differentiation Evidence: 1209129-62-3 vs. Closest Analogs and In-Class Candidates


SYK Inhibitory Potency: 1209129-62-3 (IC50 7 nM) Matches Entospletinib-Class Affinity While Bearing a Distinct P2X3 Antagonist Pharmacophore

1209129-62-3 inhibits human recombinant SYK with an IC50 of 7 nM, placing it in the same potency bracket as the clinical-stage, orally bioavailable SYK inhibitor entospletinib (GS-9973; IC50 7.7 nM in cell-free assays) [1][2]. However, 1209129-62-3 achieves this SYK potency via a structurally distinct phenyloxane-carboxamide scaffold rather than the imidazo[1,2-a]pyrazine core of entospletinib, and uniquely co-targets P2X3 (EC50 80 nM), a property absent in entospletinib [3]. The combination of sub-10 nM SYK inhibition with concurrent sub-100 nM P2X3 antagonism represents a dual pharmacological signature not reported for any clinical SYK inhibitor [4].

Spleen Tyrosine Kinase (SYK) Kinase Inhibition Immuno-Oncology

P2X3 Antagonism: 1209129-62-3 (EC50 80 nM) vs. Gefapixant (IC50 ~30-250 nM) — Comparable Potency with Distinct Structural Topology

1209129-62-3 antagonizes recombinant rat P2X3 receptors with an EC50 of 80 nM when tested at 10 µM in Xenopus oocytes [1]. The clinical P2X3 antagonist gefapixant (MK-7264/AF-219) exhibits IC50 values of approximately 30 nM against recombinant human P2X3 homotrimers and 100-250 nM against heterotrimeric P2X2/3 receptors [2]. This places 1209129-62-3 within the same general potency range as gefapixant for P2X3 antagonism, but critically, 1209129-62-3 achieves this via a structurally unrelated phenyloxane-carboxamide scaffold rather than the pyrimidine-diamine scaffold of gefapixant [3]. The xenopus oocyte expression system used for 1209129-62-3 testing is well-established for ion channel pharmacology and provides a physiologically relevant membrane environment [1].

P2X3 Receptor Pain Research Chronic Cough

HSP90 Binding as a Selectivity Counter-Screen: 1209129-62-3 Exhibits Low Affinity (Kd 19 µM) for Human HSP90α

In an NMR-based binding assay (2D 1H-15N chemical shift perturbation), 1209129-62-3 demonstrated a dissociation constant (Kd) of 19,000 nM (19 µM) against human HSP90α [1]. This low binding affinity—approximately 2,700-fold weaker than its SYK IC50 (7 nM) and 238-fold weaker than its P2X3 EC50 (80 nM)—indicates that HSP90 is not a primary target of 1209129-62-3 at concentrations relevant to its SYK/P2X3 pharmacology [2]. By contrast, established HSP90 inhibitors such as geldanamycin and SNX-2112 exhibit sub-nanomolar to low nanomolar affinity (e.g., SNX-2112 IC50 = 1 nM in cellular pS6 degradation assays) [3]. This selectivity data is valuable for researchers concerned about confounding HSP90-mediated effects in cellular experiments, as the compound's weak HSP90 interaction suggests a cleaner SYK/P2X3-driven phenotype at sub-micromolar working concentrations.

HSP90 Target Selectivity Counter-Screening

Cellular Differentiation Phenotype: 1209129-62-3 Induces Monocyte Differentiation in Undifferentiated Cell Models — A Functional Signature Absent in Standard SYK or P2X3 Tool Compounds

Patent-associated pharmacological data report that 1209129-62-3 exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its designation as an anti-cancer agent with potential utility in skin diseases such as psoriasis [1]. This functional phenotypic signature distinguishes 1209129-62-3 from standard SYK-selective inhibitors (e.g., entospletinib, fostamatinib) and P2X3-selective antagonists (e.g., gefapixant), neither of which is characterized as a differentiation-inducing agent in undifferentiated cell populations [2]. The dual SYK/P2X3 target engagement profile of 1209129-62-3 may mechanistically underpin this differentiation phenotype, though direct causal linkage remains to be established [3]. The differentiation activity has been cited in the context of both oncological and dermatological applications, including psoriasis, wrinkles, and skin barrier dysfunction [1].

Cancer Stem Cells Differentiation Therapy Monocyte Differentiation

Optimal Procurement and Application Scenarios for 1209129-62-3 Based on Differentiated Evidence


Dual SYK/P2X3 Pathway Interrogation in Immuno-Oncology and Inflammatory Disease Models

For research groups investigating crosstalk between SYK-mediated immunoreceptor signaling and P2X3-mediated purinergic pathways, 1209129-62-3 is uniquely suited as a dual-target pharmacological probe. Its SYK IC50 of 7 nM and P2X3 EC50 of 80 nM enable simultaneous inhibition of both targets at sub-micromolar concentrations, a capability not offered by entospletinib (SYK-only) or gefapixant (P2X3-only) [1][2]. This dual activity is particularly relevant for models of inflammatory pain, autoimmune diseases, and certain hematological malignancies where both SYK and P2X3 signaling contribute to pathology [3].

Differentiation-Based Anti-Cancer Screening and Cancer Stem Cell Research

The patent-documented ability of 1209129-62-3 to arrest undifferentiated cell proliferation and induce monocyte differentiation positions it as a valuable tool compound for differentiation therapy screening programs [1]. Unlike standard SYK inhibitors (e.g., fostamatinib, entospletinib) or P2X3 antagonists (e.g., gefapixant), which lack this differentiation phenotype, 1209129-62-3 can serve as a positive control or lead scaffold for phenotypic screens aimed at identifying compounds that trigger terminal differentiation in cancer stem cell populations [2]. Its weak HSP90 binding (Kd 19 µM) further reduces confounding chaperone-mediated effects in these assays [3].

Dermatological Research: Psoriasis and Skin Barrier Dysfunction Models

Given the patent-cited activity in skin disease indications including psoriasis, wrinkles, and dry skin conditions, 1209129-62-3 is a candidate compound for dermatological research programs exploring SYK/P2X3-mediated inflammatory pathways in epidermal biology [1]. The compound's differentiation-inducing activity on undifferentiated cells suggests potential utility in models of epidermal keratinocyte hyperproliferation and impaired barrier function. Researchers should note that dermatological efficacy data are derived from patent disclosures and require independent validation [1].

Chemical Biology Tool for HSP90 Counter-Screening in SYK-Focused Campaigns

The well-characterized weak HSP90α binding (Kd 19 µM) of 1209129-62-3 provides an internal negative control benchmark for SYK inhibitor discovery programs concerned about HSP90 off-target effects [1]. When screening novel SYK inhibitors, 1209129-62-3 can serve as a reference compound with a defined, quantifiable selectivity window (approximately 2,700-fold between SYK IC50 and HSP90 Kd), enabling calibration of selectivity thresholds in biochemical and biophysical assays [1][2].

Quote Request

Request a Quote for N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.